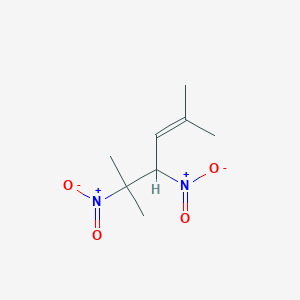![molecular formula C15H19NO5 B15163177 Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- CAS No. 171609-58-8](/img/structure/B15163177.png)
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- is a complex organic compound with a unique structure that combines the properties of benzoic acid and an acetylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and minimize waste. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthranilic acid, N-acetyl-
- Acetylanthranilic acid
- 2-Acetamidobenzoic acid
Uniqueness
Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]- is unique due to its specific structure, which combines the properties of benzoic acid and an acetylamino group. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
171609-58-8 |
|---|---|
Formule moléculaire |
C15H19NO5 |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
2-(6-acetamidohexanoyloxy)benzoic acid |
InChI |
InChI=1S/C15H19NO5/c1-11(17)16-10-6-2-3-9-14(18)21-13-8-5-4-7-12(13)15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,17)(H,19,20) |
Clé InChI |
HRGAZANUIBCOGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)

![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)







![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)


